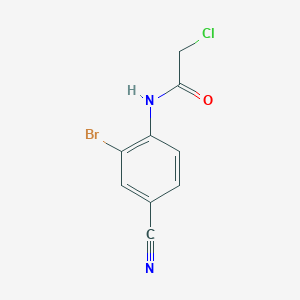
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine, also known as TMA-4, is a psychoactive drug that belongs to the amphetamine class of chemicals. It is a derivative of the phenethylamine family and is structurally similar to other amphetamines such as MDMA and MDA. TMA-4 has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine acts as a releasing agent of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. It also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This compound has been found to have a higher affinity for the serotonin transporter than for the dopamine transporter.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to increase the release of certain hormones, such as cortisol and prolactin. This compound has been found to have a longer duration of action than other amphetamines, with effects lasting up to 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine has several advantages for use in scientific research, including its unique profile of effects on the central nervous system and its potential use in the treatment of depression and anxiety disorders. However, there are also limitations to its use, including its potential for abuse and its potential for adverse side effects.
Orientations Futures
There are several future directions for research on 2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine, including its potential use in the treatment of depression and anxiety disorders, its effects on the central nervous system, and its potential for abuse. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research is needed to determine the long-term effects of this compound use and its potential for addiction.
Méthodes De Synthèse
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine can be synthesized through several methods, including the Leuckart-Wallach reaction and the reductive amination of 2,5-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of 2,5-dimethoxyphenylacetone with formamide and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 2,5-dimethoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique profile of effects on the central nervous system, including the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-13-14(17-12-4-6-18-7-5-12)9-16(2,3)10-15(13)19-11/h8,12,14,17H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASSGKQVVQAFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2NC3CCOCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)

![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

